molecular formula C29H33N9O B133472 Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 151327-04-7

Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Cat. No.: B133472
CAS No.: 151327-04-7
M. Wt: 523.6 g/mol
InChI Key: TVDFPRLEYPSLOM-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, is a useful research compound. Its molecular formula is C29H33N9O and its molecular weight is 523.6 g/mol. The purity is usually 95%.
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Biological Activity

Pyrazolo(1,5-a)pyrimidines are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects. The compound of interest, Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- , has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound and its derivatives based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that integrates multiple pharmacophores, enhancing its potential therapeutic efficacy. The synthesis of pyrazolo(1,5-a)pyrimidine derivatives typically involves various methods such as microwave-assisted synthesis and copper-catalyzed reactions, yielding high purity and diverse analogs for biological evaluation .

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazolo(1,5-a)pyrimidine derivatives. For instance:

  • In vitro assays against breast cancer cell lines (MCF-7, MDA-MB-231) demonstrated varying degrees of growth inhibition. One study reported an IC50 value of 15.3 µM for a related compound, indicating significant anticancer activity .
  • Another investigation focused on the inhibition of Pim-1 kinase, which is implicated in cancer cell survival. Compounds from this class exhibited submicromolar potency against Pim-1 and Flt-3 kinases .

The following table summarizes key findings related to the anticancer activity of pyrazolo(1,5-a)pyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.3Inhibition of cell proliferation
Compound BMDA-MB-23110.0Inhibition of Pim-1 kinase
Compound CMDA-MB-45312.5Induction of apoptosis

Antimicrobial Activity

Pyrazolo(1,5-a)pyrimidines have also been evaluated for their antimicrobial properties. A study identified a derivative with promising activity against Mycobacterium tuberculosis, demonstrating low cytotoxicity and effective action within macrophages . The mechanism was distinct from traditional antibiotics, indicating a novel pathway for combating bacterial resistance.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of pyrazolo(1,5-a)pyrimidine derivatives. Research has shown that modifications at specific positions on the pyrazolo ring can significantly enhance biological activity:

  • Substituents at the 5 and 6 positions were found to influence kinase selectivity and potency.
  • The introduction of morpholine and biphenyl moieties improved solubility and bioavailability while maintaining potent activity against targeted kinases .

Case Studies

Several case studies have been published demonstrating the therapeutic potential of pyrazolo(1,5-a)pyrimidines:

  • Case Study 1: Inhibition of Tumor Growth
    • A derivative was tested in vivo in mouse models bearing human tumor xenografts. The compound significantly reduced tumor size compared to controls.
  • Case Study 2: Antitubercular Activity
    • A focused library of analogs was screened against Mycobacterium tuberculosis, leading to the identification of compounds with enhanced efficacy and low cytotoxicity.

Scientific Research Applications

Anticancer Activity

Pyrazolo(1,5-a)pyrimidine derivatives have garnered attention for their anticancer properties. Recent studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a library of triazole-linked pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for anticancer activity against MDA-MB-231 (human breast cancer) cell lines through MTT assays. Although initial compounds showed limited growth inhibition, further modifications led to promising results with enhanced efficacy against different cancer types .

Table 1: Summary of Anticancer Activity Studies

Compound StructureCell LineIC50 (µM)Notes
Triazole-linked PPsMDA-MB-231VariesInitial compounds showed low activity
Modified PPsVariousImprovedEnhanced activity observed with structural modifications

Tuberculosis Treatment

Another significant application of pyrazolo(1,5-a)pyrimidines is in the treatment of tuberculosis. These compounds have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for Mycobacterium tuberculosis survival. A series of novel derivatives were synthesized and tested for their ability to inhibit M.tb growth effectively. The most promising candidates exhibited low hERG liability and favorable pharmacokinetic profiles, indicating their potential as therapeutic agents against tuberculosis .

Table 2: Overview of Tuberculosis Inhibitory Activity

Compound StructureActivity Against M.tbIC50 (µM)Stability
3-(4-fluoro)phenyl derivativesEffectiveLow valuesGood liver microsomal stability

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo(1,5-a)pyrimidine derivatives. Key findings indicate that specific substitutions significantly enhance potency:

  • Trifluoromethyl Substituents : Enhancements in drug activity were noted with trifluoromethyl groups at the 2 or 5 positions on the pyrazolo ring .
  • Amide Bonds : The presence of amide bonds at strategic positions within the molecule has been shown to improve enzyme inhibition and selectivity .
  • Morpholine and Tetrazole Groups : Incorporation of morpholine enhances selectivity while tetrazole moieties contribute to binding affinity in kinase inhibition studies .

Synthetic Methodologies

The synthesis of pyrazolo(1,5-a)pyrimidine derivatives often employs microwave-assisted techniques and copper-catalyzed reactions to enhance yield and reduce reaction times. For example, a recent study reported yields up to 98% using microwave-assisted copper-catalyzed methods for synthesizing glycohybrids derived from pyrazolo[1,5-a]pyrimidines .

Table 3: Synthetic Methods Overview

MethodologyYield (%)Reaction Time
Microwave-assisted synthesisUp to 98%Shortened time
Copper-catalyzed reactionsVariesEfficient

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N9O/c1-2-5-26-25(29(38-27(32-26)12-13-31-38)30-14-15-37-16-18-39-19-17-37)20-21-8-10-22(11-9-21)23-6-3-4-7-24(23)28-33-35-36-34-28/h3-4,6-13,30H,2,5,14-20H2,1H3,(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDFPRLEYPSLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=NN2C(=C1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)NCCN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164759
Record name Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151327-04-7
Record name Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151327047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolo(1,5-a)pyrimidin-7-amine, N-(2-(4-morpholinyl)ethyl)-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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